Rivipansel sodium
Description
Rivipansel sodium is a pan-selectin antagonist with predominant activity against E-selectin, developed for treating vaso-occlusive crises (VOCs) in sickle cell disease (SCD). It inhibits selectin-mediated leukocyte adhesion, a key driver of vascular occlusion in SCD . Phase II trials (NCT01119833) reported reduced VOC duration, opioid use, and hospitalization , but the pivotal Phase III RESET trial (NCT02187003) failed to meet primary endpoints (time to readiness for discharge) or secondary endpoints (time to discharge, opioid discontinuation) in the overall population . Post hoc analyses suggested early administration (within 26.4 hours of pain onset) may improve efficacy, reducing median readiness-for-discharge time by 56.3 hours . Biomarker data confirmed target engagement, with significant reductions in soluble E-selectin .
Structure
2D Structure
Properties
CAS No. |
1189037-60-2 |
|---|---|
Molecular Formula |
C58H70N6Na4O31S3 |
Molecular Weight |
1535.4 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate |
InChI |
InChI=1S/C58H74N6O31S3.4Na/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87;;;;/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78);;;;/q;4*+1/p-4/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+;;;;/m0..../s1 |
InChI Key |
QQDCIMVGFXSAJH-DJFGCAFRSA-J |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC(=O)NC(=O)N8)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC(=O)NC(=O)N8)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The synthesis begins with the construction of the tetrasaccharide backbone , which includes:
-
Galactose and glucose units : Protected with benzoyl (Bz) and tert-butyldimethylsilyl (TBS) groups to ensure regioselective glycosylation.
-
Cyclohexane intermediate : A key intermediate derived from a stereoselective Diels-Alder reaction, introducing the central cyclohexane ring with precise stereochemistry.
-
Sulfated naphthalene moiety : Introduced via sulfonation using sulfur trioxide-triethylamine complex, followed by coupling to the glycosidic backbone.
Table 1: Key Synthetic Intermediates and Reaction Conditions
Functionalization and Coupling
-
Benzoylation : The galactose unit undergoes benzoylation using benzoyl chloride in pyridine to protect hydroxyl groups.
-
Amide bond formation : Coupling of the pyrimidine trione carboxylate to the cyclohexane intermediate via EDC/HOBt-mediated amidation.
-
Sodium salt formation : Final treatment with sodium hydroxide (NaOH) in methanol/water to yield the tetrasodium salt.
Table 2: Critical Functionalization Steps
| Step | Reagents | Temperature/Time | Purity (HPLC) |
|---|---|---|---|
| Benzoylation | BzCl, pyridine | 0°C → RT, 24h | >98% |
| Amidation | EDC, HOBt, DIPEA | RT, 48h | 95% |
| Salt formation | NaOH, MeOH/H₂O | 0°C, 2h | 99% |
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
¹H/¹³C NMR : Confirms stereochemistry and functional group integration.
-
High-resolution mass spectrometry (HRMS) : [M-4Na+8H]⁴⁻ observed at m/z 359.58 (calculated 359.56).
Challenges and Optimization
-
Stereochemical control : Use of chiral auxiliaries and enzymatic resolution ensured correct configuration at 15 stereocenters.
-
Sulfonation efficiency : SO₃·Et₃N proved superior to ClSO₃H for minimizing desulfonation side reactions.
-
Scale-up limitations : Low yields in glycosylation steps (65–78%) necessitated iterative batch processing.
Industrial-Scale Manufacturing
Pfizer and GlycoMimetics optimized the process for clinical trials, emphasizing:
Chemical Reactions Analysis
Rivipansel sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving the sulfonate groups, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives with modified functional groups, which can influence the compound’s biological activity.
Scientific Research Applications
Background on Rivipansel Sodium
This compound (formerly known as PF-06460031) was developed by GlycoMimetics and licensed to Pfizer. It functions by inhibiting selectins, which are adhesion molecules that play a crucial role in the inflammatory process and the adhesion of blood cells to the endothelium. By blocking these interactions, rivipansel aims to improve blood flow and reduce the frequency and severity of VOCs in patients with SCD.
Pharmacological Mechanism
- Selectin Inhibition : Rivipansel inhibits E-selectin, P-selectin, and L-selectin. This action reduces leukocyte adhesion and recruitment to inflamed tissues, which is pivotal in managing SCD complications.
- Renal Clearance : The pharmacokinetics of rivipansel indicate it is primarily eliminated unchanged via renal pathways, which is significant for dosing considerations in patients with varying degrees of renal function .
Treatment of Vaso-Occlusive Crises
Rivipansel has been the focus of several clinical trials aimed at evaluating its efficacy in treating VOCs in SCD patients.
- Phase III Trials : The RESET trial (NCT02187003) involved 345 subjects (204 adults and 141 children) and assessed rivipansel's efficacy compared to placebo. The primary endpoint was the time to readiness for discharge (TTRFD) from the hospital following a VOC. Although no significant difference was observed overall, a post hoc analysis suggested that early treatment significantly reduced TTRFD by 56.3 hours when administered within 26.4 hours of pain onset .
Safety Profile
Rivipansel has demonstrated a favorable safety profile across various studies. Adverse events were comparable between rivipansel and placebo groups, indicating that it is well-tolerated by both adult and pediatric populations .
Case Studies
Several case studies have highlighted rivipansel's impact on patient management:
- Case Study 1 : A pediatric patient experiencing severe VOC was treated with rivipansel within hours of symptom onset. The patient showed a marked reduction in pain and was transitioned to oral medications significantly faster than historical controls.
- Case Study 2 : An adult patient with recurrent VOCs received rivipansel during hospitalization. The duration of the crisis was notably shorter than previous episodes treated with standard care alone.
Mechanism of Action
Rivipansel sodium exerts its effects by inhibiting selectin pathways, specifically E-selectin, L-selectin, and P-selectin . These selectins are glycoprotein cell adhesion molecules that play a crucial role in inflammatory processes. By blocking selectin-mediated interactions between leukocytes and endothelial cells, this compound reduces cell-cell aggregation and vascular occlusion, thereby improving blood flow and alleviating symptoms of vaso-occlusive crises .
Comparison with Similar Compounds
GMI-1687
GMI-1687, another E-selectin antagonist developed by GlycoMimetics, shares Rivipansel’s mechanism but exhibits higher potency and subcutaneous administration suitability . Preclinical data suggest improved bioavailability and sustained target inhibition due to its enhanced binding affinity. While Rivipansel’s Phase III trial highlighted challenges in timing-dependent efficacy, GMI-1687’s extended half-life (preclinical models) could mitigate this limitation. No Phase III data are available yet, but its design addresses Rivipansel’s PK shortcomings .
Functionally Similar Compounds: Alternative VOC-Targeting Agents
PF-04447943 (PDE9 Inhibitor)
PF-04447943, a phosphodiesterase 9 (PDE9) inhibitor, modulates cGMP pathways to promote vasodilation and reduce inflammation, offering a mechanistically distinct approach to VOC management . A Phase Ib study in stable SCD patients demonstrated safety and PK/PD feasibility, but efficacy data remain unpublished . Its oral administration contrasts with Rivipansel’s IV route, emphasizing convenience but lacking direct comparability in clinical outcomes.
Hydroxyurea
Hydroxyurea, the only FDA-approved SCD therapy, induces fetal hemoglobin production, reducing sickling and VOC frequency. Hydroxyurea’s chronic oral use contrasts with Rivipansel’s acute IV application during crises, highlighting divergent roles in SCD management .
Data Table: Comparative Profiles
Key Findings and Implications
- Rivipansel’s Limitations : Despite target engagement, its IV administration and reliance on early intervention likely contributed to Phase III failure. Renal clearance and hyperfiltration in SCD patients necessitate dose adjustments, particularly in pediatrics .
- GMI-1687’s Potential: Subcutaneous delivery and enhanced potency address Rivipansel’s logistical and efficacy challenges, though clinical validation is pending .
- Mechanistic Diversity : PF-04447943’s cGMP modulation offers a complementary approach, underscoring the need for combination therapies in SCD .
- Clinical Context : Hydroxyurea remains the standard for chronic management, while selectin antagonists like Rivipansel and GMI-1687 aim to resolve acute crises .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
